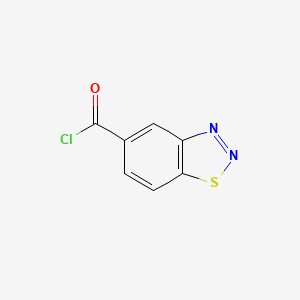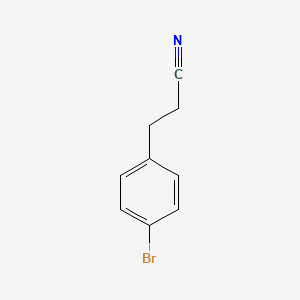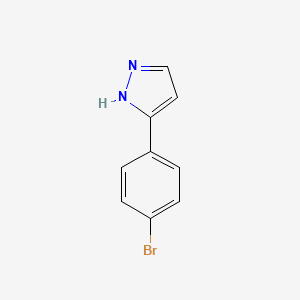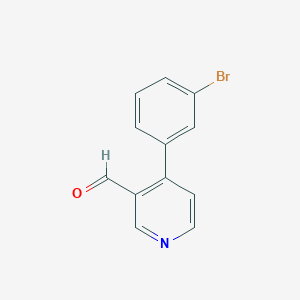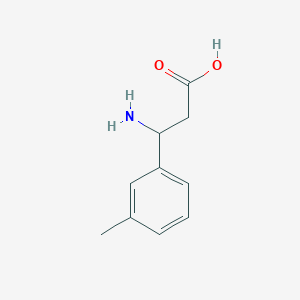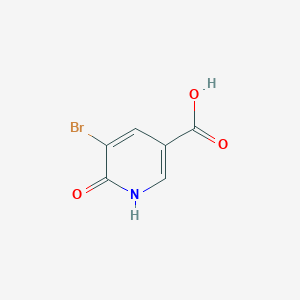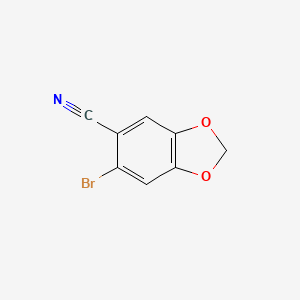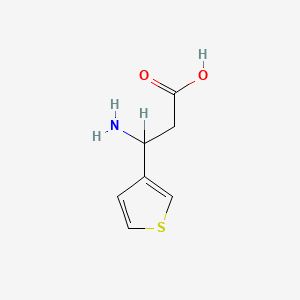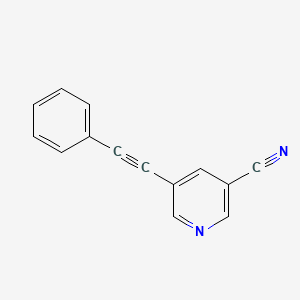
5-(2-Phenylethynyl)nicotinonitrile
Übersicht
Beschreibung
5-(2-Phenylethynyl)nicotinonitrile, also known as 5-PE-N, is an organic compound that is part of the family of nitriles. This compound is used in the synthesis of various pharmaceuticals and has been used in scientific research due to its unique properties. 5-PE-N has been found to have a wide range of applications, including the synthesis of drugs, the study of biochemical and physiological effects, as well as the development of new laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Antiprotozoal and Antimalarial Activities
5-(2-Phenylethynyl)nicotinonitrile derivatives have shown significant antiprotozoal activity, particularly against Trypanosoma b.rhodesiense (T. b. r.) and P. falciparum (P. f.). Some compounds in this class demonstrated curative properties in an in vivo mouse model for T. b. r., with one specific derivative producing cures at an oral dosage of 5 mg/kg (Ismail et al., 2003).
2. SIRT1 Inhibitory Potential
Nicotinonitrile derivatives, specifically 2-amino-4,6-disubstituted nicotinonitrile derivatives, have been explored for their potential to inhibit SIRT1, an enzyme involved in cellular regulation. Some compounds displayed significant inhibitory potential, with three compounds being identified as most potent, showing IC50 values around 3 µM. These results were supported by in silico docking studies showing strong binding energies and interactions (Challa et al., 2021).
3. DNA Electron Transfer Modulation
Compounds containing the 5-(Phenylethynyl) structure have been used as modulators in DNA-mediated excess electron transfer (EET). For example, 5-(Phenylethynyl)-2'-deoxyuridine derivatives were incorporated into oligodeoxynucleotides, leading to extremely high EET efficiencies when an ethynylpyrene chromophore was photoexcited. This finding indicates a potential application in the field of DNA-based electronic devices and studies (Tanaka et al., 2012).
4. Luminescent Material Development
Certain nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have been studied for their photophysical properties. This compound was specifically reported to have potential as a blue light-emitting material, which is significant for the development of light-emitting diodes and other photonic devices (Ahipa et al., 2014).
5. Bronchodilation Properties
Nicotinonitrile derivatives have been synthesized and evaluated for bronchodilation properties. One compound, in particular, demonstrated superior potency, exhibiting bronchodilation properties approximately three times the potency of theophylline, a standard reference, in pre-contracted tracheal rings. This indicates potential therapeutic applications in respiratory conditions (Soliman et al., 2017).
6. Corrosion Inhibition
Nicotinonitriles have been explored as corrosion inhibitors for mild steel in hydrochloric acid. The studies revealed that certain nicotinonitrile derivatives are effective in inhibiting corrosion, with inhibition efficiencies increasing with the concentration of the inhibitor. The adsorption of these compounds on metal surfaces was found to follow the Langmuir adsorption isotherm (Singh et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Similarly, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Nitrile-containing pharmaceuticals often work by enhancing binding affinity to the target, improving the pharmacokinetic profile of parent drugs, and reducing drug resistance .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The nitrile group in pharmaceuticals has been associated with improved pharmacokinetic profiles .
Result of Action
Nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions .
Action Environment
It’s generally recommended to store such compounds in a cool, dry area protected from environmental extremes .
Biochemische Analyse
Cellular Effects
The effects of 5-(2-Phenylethynyl)nicotinonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to changes in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through pathways involving nitrilases, leading to the production of carboxylic acids and ammonia. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its biological activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .
Eigenschaften
IUPAC Name |
5-(2-phenylethynyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-14-8-13(10-16-11-14)7-6-12-4-2-1-3-5-12/h1-5,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUQJZCMAPASFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384916 | |
| Record name | 5-(2-phenylethynyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671905 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
845266-26-4 | |
| Record name | 5-(2-Phenylethynyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-phenylethynyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




